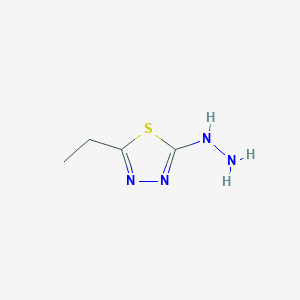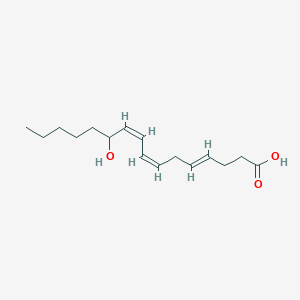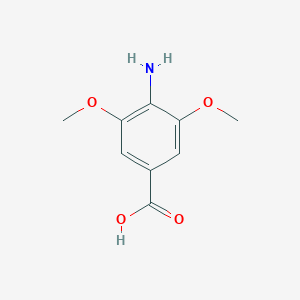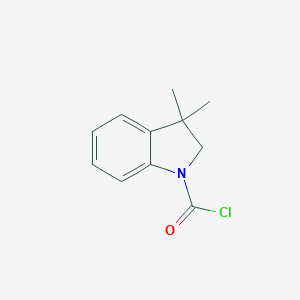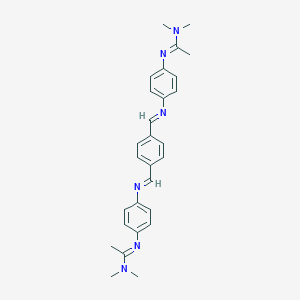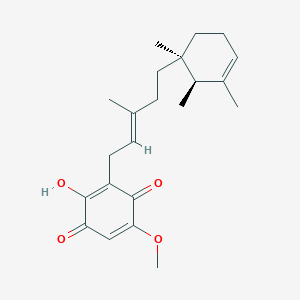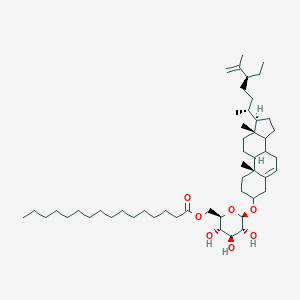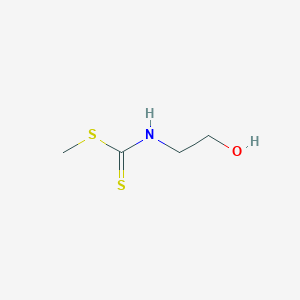
Methyl (2-hydroxyethyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-hydroxyethyl)carbamodithioate, also known as N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester, is a chemical compound with the molecular formula C4H9NOS2 and a molecular weight of 151.25 g/mol. This compound is primarily used as an intermediate in the synthesis of oxacephem antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-hydroxyethyl)carbamodithioate typically involves the reaction of carbon disulfide with an amine, followed by methylation. The reaction conditions often include the use of solvents such as toluene and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Aplicaciones Científicas De Investigación
Methyl (2-hydroxyethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including antibiotics.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is a key intermediate in the production of oxacephem antibiotics, which are used to treat bacterial infections.
Industry: The compound is used in the production of polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (2-hydroxyethyl)carbamodithioate involves its interaction with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antimicrobial properties, where it disrupts the function of bacterial enzymes .
Comparación Con Compuestos Similares
2-Hydroxyethyl dibutyldithiocarbamate: Used as a surfactant collector in mineral processing.
2-Hydroxyethyl vinyl ether: Used in polymer chemistry for the synthesis of alternating copolymers.
Uniqueness: Methyl (2-hydroxyethyl)carbamodithioate is unique due to its dual functionality, combining both hydroxyl and carbamodithioate groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS2/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIUIJPXQCMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534106 |
Source


|
| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-48-6 |
Source


|
| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
